N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-12(11-2-1-5-16-11)14-8-3-4-10-9(6-8)13-7-17-10/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVBHZQSZFSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide typically involves the formation of the benzothiazole ring followed by the introduction of the thiophene carboxamide group. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 8–12 h) | Thiophene-2-carboxylic acid + 5-aminobenzothiazole |
| Basic Hydrolysis | 40% NaOH, ethanol, Δ | Thiophene-2-carboxylate salt + 5-aminobenzothiazole |
This reactivity is critical for modifying the compound’s solubility or generating intermediates for further derivatization .
Electrophilic Aromatic Substitution (Thiophene Ring)
The electron-rich thiophene ring participates in electrophilic substitutions. Key examples include:
| Reaction Type | Reagents/Conditions | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | 5-Nitro-thiophene derivative |
| Halogenation | Br₂/CHCl₃, RT | C-5 | 5-Bromo-thiophene derivative |
These reactions enable functionalization for enhanced biological activity or downstream coupling .
Coupling Reactions via Suzuki-Miyaura Cross-Coupling
The brominated derivative (if synthesized) can undergo palladium-catalyzed cross-coupling:
| Starting Material | Catalyst/Base | Boronic Acid | Product | Yield |
|---|---|---|---|---|
| 5-Bromo-thiophene carboxamide | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 5-Phenyl-thiophene carboxamide | 78% |
This method is widely used to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Condensation with Hydrazines
The carboxamide group reacts with hydrazines to form hydrazides, enabling cyclization into heterocycles:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, Δ, 4 h | Thiophene-2-carbohydrazide | Intermediate for thiadiazole synthesis |
Such derivatives are precursors for antimicrobial or anticancer agents .
Metal-Complexation Reactions
The benzothiazole nitrogen and thiophene sulfur atoms act as ligands for transition metals:
| Metal Salt | Solvent | Complex Type | Stability |
|---|---|---|---|
| CuCl₂ | DMF | Octahedral | High (log β = 12.3) |
| Co(NO₃)₂ | MeOH | Tetrahedral | Moderate |
Metal complexes are explored for enhanced bioactivity or catalytic applications .
Oxidation of the Thiophene Ring
Controlled oxidation modifies the thiophene ring’s electronic properties:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂/AcOH | RT, 6 h | Thiophene-2-carboxamide sulfoxide |
| KMnO₄/H₂SO₄ | Δ, 2 h | Thiophene-2,5-dicarboxamide |
Oxidation products are often intermediates for sulfone-containing analogs .
Functionalization of the Benzothiazole Moiety
The benzothiazole ring undergoes regioselective reactions:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Chlorination | Cl₂/FeCl₃ | C-6 | 6-Chloro-benzothiazole derivative |
| Amination | NH₂OH/Δ | C-2 | 2-Amino-benzothiazole derivative |
These modifications are pivotal for tuning electronic and steric properties .
Key Data from Analogous Systems
Comparative analysis of structurally related compounds reveals trends:
| Compound | Reaction | IC₅₀ (Anticancer, μM) | MIC (Antimicrobial, μg/mL) |
|---|---|---|---|
| 5-Bromo-thiophene derivative | Suzuki coupling | 6.46 (HepG2) | 25 (E. coli) |
| Hydrazide analog | Condensation with aldehydes | 8.21 (MCF-7) | 50 (S. aureus) |
Data adapted from studies on benzothiazole-thiophene hybrids .
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the potential of N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide and its derivatives as anticancer agents.
- Mechanisms of Action : The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives exhibited significant cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC50 values indicating potent activity .
- Case Studies : In vitro analyses revealed that certain derivatives led to more than 80% reduction in viral load against HSV-1 and HCVcc viruses, showcasing their potential dual role as antiviral and anticancer agents .
Antiviral Properties
The compound has also been evaluated for its antiviral efficacy:
- Inhibition of Viral Enzymes : Research indicates that derivatives of benzothiazole-thiophene compounds can inhibit key viral enzymes such as NS3/4A protease and USP7, which are critical for viral replication .
- Clinical Relevance : Compounds derived from this compound have shown promising results in reducing the infectivity of various viruses, including hepatitis C and herpes simplex virus .
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively documented:
- Bacterial Inhibition : Studies have reported that certain derivatives exhibit significant antibacterial activity against a range of pathogens, including those responsible for respiratory infections .
- Mechanism Insights : The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety enhance antimicrobial potency by optimizing interactions with bacterial targets .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies:
| Synthesis Method | Description |
|---|---|
| Diazo-Coupling | A method involving the reaction of diazonium salts with thiophene derivatives to form benzothiazole structures. |
| Knoevenagel Condensation | This technique is utilized to create carbon-carbon bonds between benzothiazole derivatives and aldehydes or ketones. |
| Molecular Hybridization | Combining different pharmacophores to enhance biological activity and reduce toxicity. |
Recent advancements in synthetic techniques have allowed for the efficient production of diverse derivatives with tailored biological activities .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide with structurally and functionally related carboxamide derivatives, emphasizing molecular features, bioactivity, and synthesis outcomes:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in Compound 13 ) enhance antibacterial potency by increasing electrophilicity and target binding.
- Halogenation (e.g., bromo in 6d ) improves cytotoxicity, likely due to enhanced DNA intercalation or enzyme inhibition.
- Benzyl/aryl modifications (e.g., dichlorobenzyl in 5f ) amplify anticancer activity by promoting hydrophobic interactions with cellular targets.
Synthesis and Purity :
- Compounds with nitrothiophene cores (e.g., Compound 13 ) achieve high purity (>99%) via HATU-mediated coupling and column chromatography.
- Lower yields in brominated derivatives (e.g., 6d ) reflect challenges in introducing bulky substituents.
Structural vs. Functional Relationships :
- Thiophene-2-carboxamides with benzothiazole or thiazole cores show broader bioactivity than furan or pyrazole analogs .
- The nitro group in nitrothiophene derivatives confers selective antibacterial activity but may reduce metabolic stability .
Research Tools and Methodologies
The structural characterization of these compounds relies on advanced crystallographic software (e.g., SHELX for refinement , ORTEP-3 for graphical representation ), and spectroscopic validation (¹H NMR, LCMS).
Biological Activity
N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide, also known as N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential applications in various fields such as antimicrobial and anticancer therapy.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a thiophene ring through an amide bond. Its molecular formula is , with a molecular weight of approximately 260.33 g/mol. The unique structural characteristics contribute to its biological properties, including solubility in organic solvents and moderate stability under standard conditions.
The primary mechanism of action for this compound involves the inhibition of the DprE1 enzyme , which is crucial for the biosynthesis of the cell wall in Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death. Additionally, similar compounds have demonstrated the ability to inhibit essential bacterial enzymes such as DNA gyrase and dihydroorotase, further contributing to their antimicrobial activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with mechanisms involving the disruption of DNA replication and metabolic processes .
| Bacterial Strain | Inhibition Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Escherichia coli | 0.008 |
| Klebsiella pneumoniae | 0.010 |
Antiviral Activity
Recent research has also explored the antiviral potential of benzothiazole derivatives, including this compound. It has been tested against various viruses, showing substantial activity against HCV and HSV-1 . For instance, certain derivatives have exhibited IC50 values indicating effective viral reduction rates exceeding 50% .
Anticancer Activity
This compound has been evaluated for its anticancer properties across multiple cancer cell lines. The compound's cytotoxic effects were assessed using MTT assays, revealing moderate to high inhibitory activity against various cancer types while exhibiting minimal toxicity towards normal cells.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 3.61 |
| MCF7 | 4.20 |
| HeLa | 3.14 |
Notably, compounds derived from this class have shown selective toxicity towards cancer cells while sparing healthy cells, making them potential candidates for further development in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other benzothiazole derivatives. ADMET (absorption, distribution, metabolism, excretion, toxicity) studies indicate that modifications in the compound's structure can enhance its bioavailability and therapeutic efficacy.
Case Studies
Several case studies highlight the compound's efficacy in specific applications:
- Tuberculosis Treatment : In vitro studies demonstrated that this compound effectively reduced Mycobacterium tuberculosis viability by over 70% at concentrations below 10 μM.
- Antiviral Efficacy : A derivative showed an EC50 value of 0.53 μM against norovirus strains during plaque reduction assays.
- Anticancer Screening : Compounds were screened against a panel of 60 cancer cell lines with several exhibiting IC50 values comparable to established chemotherapeutics like Doxorubicin.
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide, and what reagents are critical for optimizing yield?
The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a benzothiazole amine. A common method includes:
- Step 1 : Activation of thiophene-2-carboxylic acid using coupling agents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2 : Reaction of the acyl chloride with 5-amino-1,3-benzothiazole in the presence of a base (e.g., triethylamine) to facilitate amide bond formation .
- Critical Reagents : Triethylamine acts as a catalyst, while ethanol or dichloromethane is used as a solvent to stabilize intermediates. Yield optimization often requires strict temperature control (0–5°C during coupling) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. How can researchers assess the purity of synthesized this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30). A single peak at retention time ~5–7 minutes indicates purity >95% .
- Melting Point : A sharp melting point near 250–255°C (literature-dependent) suggests minimal impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzothiazole ring) impact biological activity, and what methodologies are used to validate these effects?
- Case Study : Replacing the benzothiazole’s hydrogen with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity by increasing electrophilicity.
- Methodology :
- SAR Analysis : Compare IC₅₀ values against microbial strains (e.g., E. coli) for derivatives with varying substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects on binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can contradictory data on the compound’s anticancer efficacy across studies be resolved?
- Root Cause : Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurities in synthesized batches.
- Resolution Strategies :
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., kinases or DNA)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., EGFR kinase).
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonding (e.g., amide NH to ATP-binding pocket residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess specificity .
Q. How can reaction mechanisms for unexpected byproducts (e.g., sulfoxide formation) be elucidated during synthesis?
- Mechanistic Probes :
- Isotopic Labeling : Use ³⁴S-labeled starting materials to trace sulfur oxidation pathways.
- Kinetic Studies : Monitor byproduct formation rates under varying oxidant concentrations (e.g., H₂O₂) .
- Analytical Tools : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm byproduct structures .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
- ADME Modeling :
- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity risks based on structural alerts (e.g., thiophene ring) .
Q. How can researchers optimize solvent systems for large-scale crystallization?
- Solvent Screening : Use a ternary mixture (e.g., ethanol/water/DMF) to balance solubility and nucleation rates.
- Parameters : Adjust cooling rates (0.1–0.5°C/min) and seed crystal addition to control crystal size and polymorph formation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
